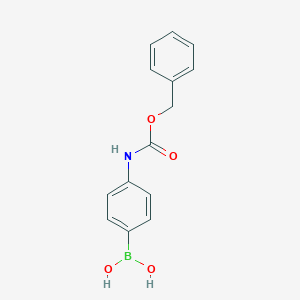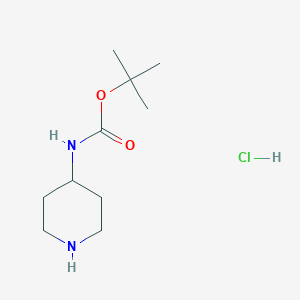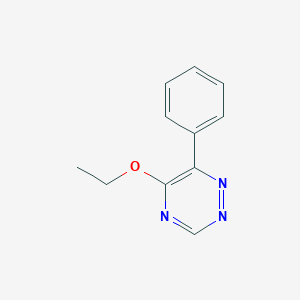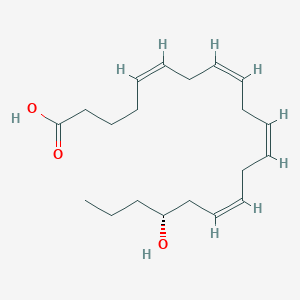
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
Übersicht
Beschreibung
“(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid” is a chemical compound with the CAS Number: 914452-61-2 . It has a molecular weight of 285.11 .
Synthesis Analysis
The synthesis of this compound involves the use of potassium carbonate and tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 100℃ for 3 hours . Another method involves the use of acetylacetonatobis- (ethylene)rhodium (I) and (+)-2,2’-O,O- (1,1’-binaphthyl)-dioxo-N,N-diethylphospholidine in 1,4-dioxane and water at 20 - 105℃ .Chemical Reactions Analysis
This compound can be involved in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.08 g/mol . It is soluble with a solubility of 0.465 mg/ml . The compound has a high GI absorption and is not a substrate or inhibitor of various cytochrome P450 enzymes .Wissenschaftliche Forschungsanwendungen
Biomedical Research: Glucose-Sensitive Hydrogels
4-(Benzyloxycarbonylamino)phenylboronic acid: is instrumental in the development of glucose-sensitive hydrogels . These hydrogels are designed to respond to changes in glucose levels, making them potential candidates for insulin delivery systems in diabetes management. The compound’s ability to form reversible covalent bonds with sugars allows for the creation of dynamic networks that can release hypoglycemic drugs in response to glucose.
Pharmaceutical Industry: Drug Delivery Systems
In pharmaceuticals, this compound is utilized for its boronic acid moiety, which can form stable complexes with diols and other carbohydrates . This property is harnessed in drug delivery systems to target specific cells or tissues, ensuring that therapeutic agents are released at the desired site of action, enhancing efficacy and reducing side effects.
Environmental Monitoring: Biosensors
The boronic acid group of 4-(Benzyloxycarbonylamino)phenylboronic acid is used in the fabrication of biosensors . These sensors can detect sugars and other analytes with high specificity, making them useful for environmental monitoring, where they can detect contaminants or track environmental changes.
Cosmetic Industry: Advanced Formulations
While direct applications in cosmetics are not widely reported for this specific compound, boronic acids, in general, are known for their stability and reactivity, which could be leveraged in cosmetic formulations for controlled release of active ingredients .
Food Industry: Analytical Tools
In the food industry, boronic acid derivatives are used as analytical tools for quality control . They can interact with sugars and other food components to monitor freshness, detect adulteration, or ensure product consistency.
Chemical Synthesis: Suzuki-Miyaura Coupling
4-(Benzyloxycarbonylamino)phenylboronic acid: is a valuable reagent in Suzuki-Miyaura coupling reactions . This cross-coupling reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c17-14(20-10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQBMOJDXVNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378372 | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid | |
CAS RN |
192804-36-7 | |
| Record name | (4-{[(Benzyloxy)carbonyl]amino}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxycarbonylamino)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)


![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)







